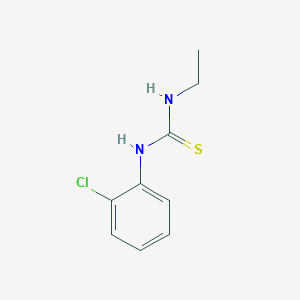

Thiourea, N-(2-chlorophenyl)-N'-ethyl-

Descripción general

Descripción

Thiourea, N-(2-chlorophenyl)-N’-ethyl- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. Thiourea derivatives have garnered significant attention due to their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-chlorophenyl)-N’-ethyl- typically involves the reaction of 2-chloroaniline with ethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as solvent recovery, product isolation, and purification to ensure high yield and purity. The choice of reagents and conditions is optimized to achieve cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Reaction Conditions and Yields

Key Observations :

-

Silicon tetraisothiocyanate provides high yields under dry benzene conditions .

-

Ultrasonic assistance accelerates reactions (e.g., 45 min vs. 300 min under stirring) .

-

Solvent choice critically impacts yield, with acetonitrile and benzene being optimal .

Nucleophilic Substitution

The thiourea moiety undergoes S-nucleophilic attack , enabling further functionalization:

-

Metal coordination : Thiourea derivatives form complexes with metals like Ni(II), as seen in analogous compounds .

-

Thiazolidinone formation : Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions yields thiazolidinone derivatives .

Spectroscopic Characterization

-

¹H NMR : NH protons of the thiourea motif appear as singlets (~11 ppm for CONH and ~8 ppm for CSNH) .

-

Mass spectrometry : Molecular ions confirm the molecular formula C₉H₁₁ClN₂S (e.g., m/z = 186.66 for analogs) .

Hirshfeld Surface Analysis

Crystallographic studies reveal intramolecular N–H···O hydrogen bonding , which stabilizes the molecular conformation .

Pharmaceutical Development

-

Anticancer agents : Thiourea frameworks are optimized for EGFR inhibition, with substitutions (e.g., pyridinylmethyl) enhancing activity .

-

Antibacterial agents : Derivatives show broad-spectrum activity against Gram-positive and Gram-negative bacteria, though less potent than reference drugs .

Heterocyclic Chemistry

Aplicaciones Científicas De Investigación

Medicinal Applications

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. For instance, compounds derived from thiourea have been tested against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. For example, certain compounds exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells. Notably, bis-thiourea structures have shown efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM .

Antiviral and Antifungal Properties

Thiourea derivatives have also been explored for their antiviral and antifungal activities. Some studies report that these compounds can inhibit viral replication and fungal growth, making them potential candidates for developing new antiviral and antifungal agents .

Catalytic Applications

Organocatalysis

Thioureas are utilized as organocatalysts in various organic reactions due to their ability to facilitate nucleophilic additions and other transformations. For example, a study demonstrated the use of a thiourea catalyst in the aza-Henry reaction, achieving high yields and enantioselectivity . This highlights the versatility of thioureas in catalyzing reactions that are crucial for synthesizing complex organic molecules.

Material Science

Synthesis of Functional Materials

Thiourea derivatives are employed in the synthesis of novel materials with specific functionalities. They can be used to create polymers or composite materials that exhibit unique thermal or mechanical properties. The incorporation of thiourea moieties into polymer matrices can enhance their stability and performance under various conditions .

Case Study 1: Antibacterial Thioureas

A series of N-(4/6-substituted benzothiazole-2-yl)-N'-phenyl thioureas were synthesized and screened for antibacterial activity. The compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some showing promising results comparable to established antibiotics .

Case Study 2: Anticancer Thioureas

Research focused on a new class of protein tyrosine kinase inhibitors featuring thiourea frameworks demonstrated significant inhibitory activity against lung adenocarcinoma cell lines. The study involved synthesizing multiple derivatives and evaluating their biological activities, leading to the identification of several potent candidates for further development .

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | Target Organisms/Cells | Activity Level (MIC/IC50) |

|---|---|---|---|

| Antibacterial | N-(2-chlorophenyl)-N'-ethyl-thiourea | E. faecalis, P. aeruginosa | 40-50 µg/mL |

| Anticancer | Novel thiourea derivatives | SPAC1 lung adenocarcinoma cells | IC50: 3-14 µM |

| Antifungal | Thiourea derivatives | Various fungal strains | Varies by compound |

| Organocatalysis | Thiourea catalyst | Aza-Henry reaction | High yield |

Mecanismo De Acción

The mechanism of action of Thiourea, N-(2-chlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound may also induce oxidative stress or modulate signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Thiourea, N-phenyl-N’-ethyl-

- Thiourea, N-(4-chlorophenyl)-N’-ethyl-

- Thiourea, N-(2-chlorophenyl)-N’-methyl-

Uniqueness

Thiourea, N-(2-chlorophenyl)-N’-ethyl- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGEIDLZZTMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941070 | |

| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19384-08-8 | |

| Record name | Thiourea, N-(2-chlorophenyl)-N'-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019384088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.